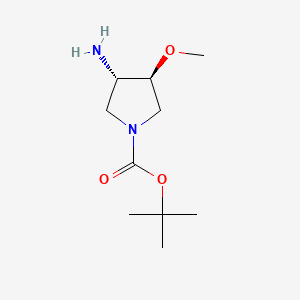
Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Übersicht
Beschreibung
Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a derivative of 1,2,3,4-tetrahydronaphthalene, also known as Tetralin . Tetralin is a hydrocarbon with the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and is used as a hydrogen-donor solvent .
Synthesis Analysis
Tetralin, the base compound of this compound, is produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated . Over-hydrogenation converts tetralin into decahydronaphthalene (decalin) .Chemical Reactions Analysis
Tetralin has been used in various chemical reactions. For example, it has been used in the laboratory synthesis of hydrogen bromide: C10H12 + 4 Br2 → C10H8Br4 + 4 HBr . The facility of this reaction is in part a consequence of the moderated strength of the benzylic C-H bonds .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 350.3±42.0 °C and its density is predicted to be 1.175±0.06 g/cm3 . The pKa is predicted to be 13.69±0.40 .Wissenschaftliche Forschungsanwendungen
Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been used in numerous scientific research studies. It has been used to study the effects of various drugs on the central nervous system, as well as the effects of various hormones on metabolism and behavior. This compound has also been used to study the effects of various compounds on the development of cancer cells. Additionally, this compound has been used in studies to investigate the effects of various environmental factors on the development of diseases, such as cancer and Alzheimer’s disease.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Related compounds have been shown to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Related compounds have been shown to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a versatile compound that can be used in a variety of ways in laboratory experiments. It is relatively stable and can be stored for extended periods of time without degradation. Additionally, this compound is relatively inexpensive and can be easily synthesized in the laboratory. However, this compound is not water soluble and must be dissolved in a solvent, such as ethanol, prior to use. Additionally, this compound is not suitable for use in experiments involving animals or humans due to its potential toxicity.
Zukünftige Richtungen
The potential applications of Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate are vast and there are numerous future directions that can be explored. This compound could be used to develop new drugs and treatments for various diseases, such as cancer and Alzheimer’s disease. Additionally, this compound could be used to develop new compounds that could be used to modify the activity of various enzymes and receptors, such as the serotonin transporter, the GABA-A receptor, and the adenosine receptor. This compound could also be used to study the effects of various environmental factors on the development of diseases, such as cancer and Alzheimer’s disease. Finally, this compound could be used to develop new compounds that could be used to modify the activity of various hormones, such as epinephrine and norepinephrine, as well as to increase the activity of various neurotransmitters, such as serotonin and dopamine.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,11-12,14H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOKNTVDUOXHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=CC=CC=C2C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3070210.png)
![4-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070218.png)
![1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070224.png)


![2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B3070251.png)

![2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid](/img/structure/B3070265.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B3070272.png)




